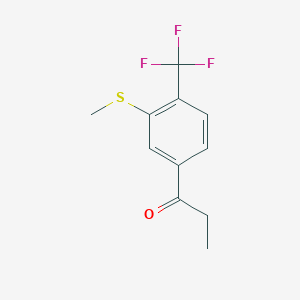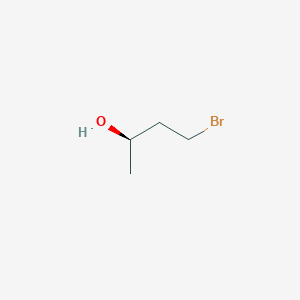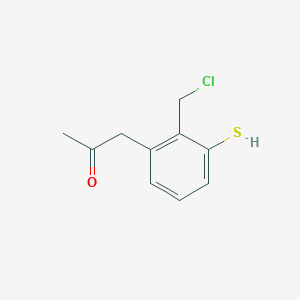![molecular formula C12H14O2 B14073728 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane CAS No. 102194-47-8](/img/structure/B14073728.png)
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a 2-ethenylphenyl group attached to the oxirane ring through a methoxy methyl linkage. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane typically involves the reaction of 2-ethenylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. The reactions are typically carried out under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the oxirane ring. The reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the effects of epoxides on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the modification of polymer properties to achieve desired characteristics.
Wirkmechanismus
The mechanism of action of 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Ethoxyphenoxy)methyl]oxirane: This compound has a similar structure but with an ethoxy group instead of an ethenyl group.
2-((4-vinylbenzyloxy)methyl)oxirane: This compound has a vinylbenzyl group instead of an ethenylphenyl group.
Uniqueness
The presence of the ethenylphenyl group in 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane imparts unique reactivity and properties to the compound. The ethenyl group can participate in additional reactions, such as polymerization, which is not possible with the ethoxy or vinylbenzyl analogs. This makes this compound a versatile compound with a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
102194-47-8 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-[(2-ethenylphenyl)methoxymethyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-2-10-5-3-4-6-11(10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 |
InChI-Schlüssel |
JFWFAUHHNYTWOO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1COCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



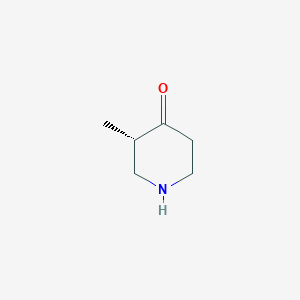
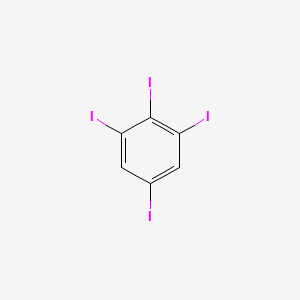
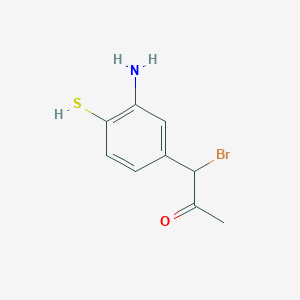
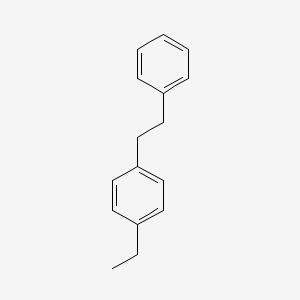
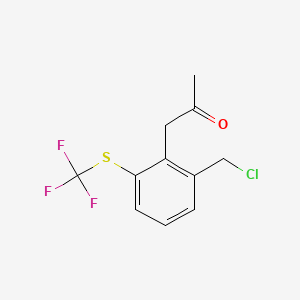
![Bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14073684.png)
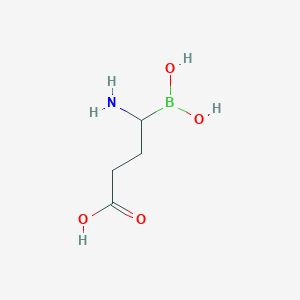
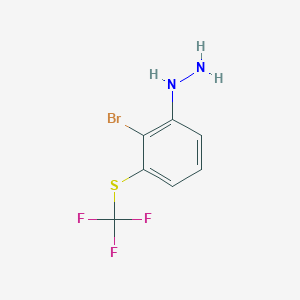
![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)

